molecular formula C10H19N3 B13309159 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine

3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine

Cat. No.: B13309159
M. Wt: 181.28 g/mol
InChI Key: IZEXUJPQVWVYLC-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two methyl groups at positions 3 and 5, and a 2-methylbutyl group at position 1. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the condensation of acetylacetone with hydrazine, followed by alkylation with 2-methylbutyl bromide. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3,5-Dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Lacks the 2-methylbutyl group, making it less hydrophobic.

    1-(2-Methylbutyl)-1H-pyrazol-4-amine: Lacks the methyl groups at positions 3 and 5, affecting its steric and electronic properties.

Uniqueness

3,5-Dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the 3,5-dimethyl and 2-methylbutyl groups enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

3,5-Dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by the presence of two methyl groups at the 3 and 5 positions and a 2-methylbutyl substituent at the 1 position of the pyrazole ring. The biological activity of this compound has been investigated in various studies, focusing on its antitumor, antibacterial, and other pharmacological properties.

  • Molecular Formula : C₁₀H₁₉N₃
  • Molecular Weight : 181.28 g/mol
  • CAS Number : 1152839-22-9

Synthesis

The synthesis of this compound can be achieved through various methods involving the condensation of appropriate hydrazine derivatives with ketones or aldehydes. The synthesis pathway typically involves:

  • Condensation Reaction : Acetylacetone reacts with hydrazine to form the pyrazole structure.
  • Alkylation : The introduction of the 2-methylbutyl group can be performed using alkyl halides in an appropriate solvent.

Antitumor Activity

Research has shown that certain pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, complexes formed with palladium and pyrazole derivatives have been tested for their antitumor activity:

CompoundCell Line TestedIC50 (µM)
PdCl₂(3,5-dimethylpyrazole)LM3 (mammary adenocarcinoma)24.5
CisplatinLM3 (mammary adenocarcinoma)30.3

The above data indicates that the pyrazole derivative exhibits comparable cytotoxicity to cisplatin, a well-known chemotherapeutic agent, suggesting its potential as an anticancer agent .

Antibacterial Activity

In addition to antitumor properties, studies have also highlighted the antibacterial effects of pyrazole derivatives. A study focusing on the synthesis and biological evaluation of related compounds demonstrated that certain derivatives possess notable antibacterial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways critical for bacterial survival .

Other Pharmacological Activities

Further investigations have indicated that pyrazole derivatives may also exhibit:

  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and mediators.
  • Cytoprotective Effects : Protection against cellular damage induced by toxins or oxidative stress.

Case Studies

A comprehensive study published in Journal of Medicinal Chemistry explored the pharmacological profiles of various pyrazole derivatives, including this compound. The findings suggested that modifications in the substituents on the pyrazole ring significantly influence biological activity. For instance, variations in alkyl chain length and branching were correlated with enhanced potency against specific cancer cell lines .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

3,5-dimethyl-1-(2-methylbutyl)pyrazol-4-amine

InChI

InChI=1S/C10H19N3/c1-5-7(2)6-13-9(4)10(11)8(3)12-13/h7H,5-6,11H2,1-4H3

InChI Key

IZEXUJPQVWVYLC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C(=C(C(=N1)C)N)C

Origin of Product

United States

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